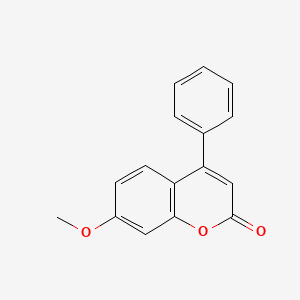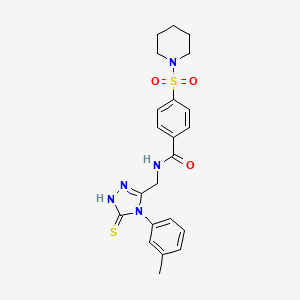![molecular formula C18H13F3N4O3 B11662443 N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)
N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-1H-Indol-3-ylmethyliden]-2-[2-Nitro-4-(trifluormethyl)phenyl]acetohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind bekannt für ihre breite Palette an biologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-1H-Indol-3-ylmethyliden]-2-[2-Nitro-4-(trifluormethyl)phenyl]acetohydrazid umfasst typischerweise die Kondensation eines Indol-3-carbaldehyds mit einem Hydrazid-Derivat. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators unter Rückflussbedingungen durchgeführt. Der allgemeine Syntheseweg lässt sich wie folgt zusammenfassen:
Ausgangsmaterialien: Indol-3-carbaldehyd und 2-[2-Nitro-4-(trifluormethyl)phenyl]acetohydrazid.
Reaktionsbedingungen: Das Reaktionsgemisch wird unter Rückfluss in einem geeigneten Lösungsmittel wie Ethanol oder Methanol mit einem sauren Katalysator wie Essigsäure erhitzt.
Produktabtrennung: Das Produkt wird typischerweise durch Filtration abgetrennt und durch Umkristallisation aus einem geeigneten Lösungsmittel gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, verfolgen. Der Prozess würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Verwendung von Durchflussreaktoren zur Steigerung der Effizienz und Skalierbarkeit umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(E)-1H-Indol-3-ylmethyliden]-2-[2-Nitro-4-(trifluormethyl)phenyl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder katalytischer Hydrierung.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, katalytische Hydrierung.
Substitution: Nukleophile wie Amine oder Thiole.
Hauptprodukte
Oxidation: Bildung von Oxiden oder hydroxyllierten Derivaten.
Reduktion: Umwandlung in Aminoderivate.
Substitution: Bildung von substituierten Indolderivaten.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-1H-Indol-3-ylmethyliden]-2-[2-Nitro-4-(trifluormethyl)phenyl]acetohydrazid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere Cyclooxygenase (COX)-Inhibitoren.
Medizin: Erforscht auf seine entzündungshemmenden, antimikrobiellen und krebshemmenden Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-1H-Indol-3-ylmethyliden]-2-[2-Nitro-4-(trifluormethyl)phenyl]acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als potenzieller COX-Inhibitor an die aktive Stelle des Enzyms binden und so die Umwandlung von Arachidonsäure in Prostaglandine verhindern, wodurch Entzündungen reduziert werden . Die Nitro- und Trifluormethylgruppen der Verbindung tragen zu ihrer Bindungsaffinität und Spezifität bei.
Wirkmechanismus
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the selective inhibition of COX-2 enzyme, which plays a crucial role in the inflammatory response . The compound’s anticancer activity is linked to its ability to induce apoptosis through the activation of caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-1H-Indol-3-ylmethyliden]-2-(1-Naphthyl)acetohydrazid
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituiertes Phenyl)methyliden]acetohydrazid-Derivate
Einzigartigkeit
N'-[(E)-1H-Indol-3-ylmethyliden]-2-[2-Nitro-4-(trifluormethyl)phenyl]acetohydrazid ist aufgrund des Vorhandenseins der Nitro- und Trifluormethylgruppen einzigartig, die seine biologische Aktivität und Spezifität verstärken. Diese funktionellen Gruppen können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Verbindung erheblich beeinflussen und sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung machen.
Eigenschaften
Molekularformel |
C18H13F3N4O3 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H13F3N4O3/c19-18(20,21)13-6-5-11(16(8-13)25(27)28)7-17(26)24-23-10-12-9-22-15-4-2-1-3-14(12)15/h1-6,8-10,22H,7H2,(H,24,26)/b23-10+ |
InChI-Schlüssel |
HSICZNHHEJQIDB-AUEPDCJTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide](/img/structure/B11662374.png)
![ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate](/img/structure/B11662378.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11662403.png)
![N-cyclohexyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11662414.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662415.png)
![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662418.png)
![2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662420.png)
![2,6-dimethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662426.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662428.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)


![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11662447.png)
